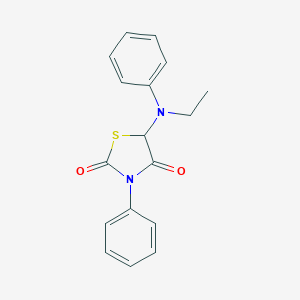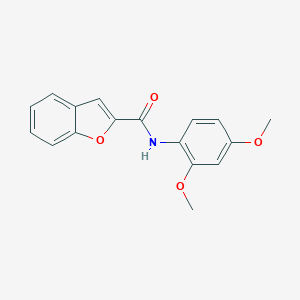![molecular formula C15H22N2O B259056 2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B259056.png)
2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide is a chemical compound that belongs to the family of N-phenylacetyl derivatives. It is also known as N-phenylacetyl-2-piperidine ethylamide or N-phenylacetyl-2-piperidine ethylamine. This compound has gained significant attention in the scientific community due to its potential therapeutic applications and its ability to modulate the central nervous system.
Mécanisme D'action
The exact mechanism of action of 2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide is not fully understood. However, it is believed to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine in the central nervous system. This modulation results in the observed therapeutic effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of dopamine, serotonin, and norepinephrine in the brain. Additionally, this compound has been shown to decrease the levels of inflammatory cytokines and oxidative stress markers in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide is its ability to modulate the central nervous system, which makes it a potential candidate for the treatment of various neurological disorders. However, one of the limitations of this compound is its potential toxicity, which requires further investigation.
Orientations Futures
There are several future directions for the study of 2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide. One of the most promising directions is the investigation of its potential use in the treatment of various neurological disorders. Additionally, further research is needed to investigate the safety and toxicity of this compound. Finally, the development of more efficient synthesis methods for this compound is also an area of future research.
Méthodes De Synthèse
The synthesis of 2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide can be achieved through various methods. One of the most common methods involves the reaction of N-phenylacetyl chloride with 2-(1-piperidinyl)ethanol in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
2-phenyl-N-[2-(1-piperidinyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit analgesic, anxiolytic, and anti-inflammatory properties. Additionally, this compound has been investigated for its potential use in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
Propriétés
Formule moléculaire |
C15H22N2O |
|---|---|
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
2-phenyl-N-(2-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C15H22N2O/c18-15(13-14-7-3-1-4-8-14)16-9-12-17-10-5-2-6-11-17/h1,3-4,7-8H,2,5-6,9-13H2,(H,16,18) |
Clé InChI |
XIAWWNGOBRCJSH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCNC(=O)CC2=CC=CC=C2 |
SMILES canonique |
C1CCN(CC1)CCNC(=O)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4Z)-2-amino-4-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-5,6-dihydro-1H-benzo[h]quinoline-3-carbonitrile](/img/structure/B258975.png)
![4-methyl-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B258976.png)


![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B258984.png)


![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)